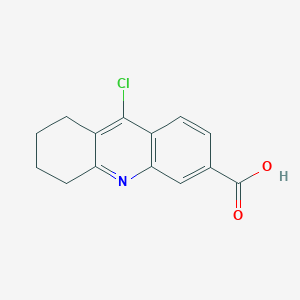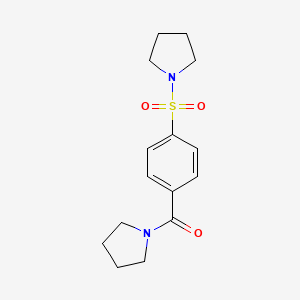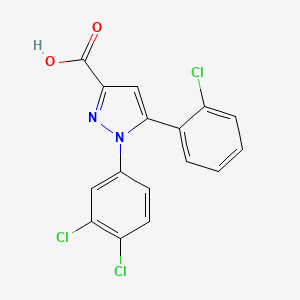![molecular formula C17H16F4N4O B2751191 4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 1775544-36-9](/img/structure/B2751191.png)
4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine” is a type of triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has led to studies on the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved charging a 50 mL round bottom flask with substituted alkyne (S5 and U5) (0.68 mmol) and substituted azide10(a-f) (0.68 mol) in tetrahydrofolate (THF, 20 ml) .Molecular Structure Analysis
The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of substituted alkyne (S5 and U5) with substituted azide10(a-f) in tetrahydrofolate (THF) .Scientific Research Applications
Antineoplastic Applications
The compound , closely related to flumatinib, has been studied for its potential in treating chronic myelogenous leukemia (CML). Flumatinib, an antineoplastic tyrosine kinase inhibitor, is in Phase I clinical trials in China for CML treatment. The study focused on identifying flumatinib metabolites in CML patients to determine its main metabolic pathways in humans after oral administration. This research provides insights into the compound's metabolism, including processes like N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, crucial for developing effective cancer treatments (Gong, Chen, Deng, & Zhong, 2010).
Analgesic and Antagonistic Properties
Another study focused on developing antagonists for the vanilloid 1 receptor (VR1 or TRPV1), integral in pain perception. A series of piperazinylpyrimidine analogs were synthesized, leading to the discovery of a potent TRPV1 antagonist with improved physicochemical and pharmacokinetic properties. This research contributes to the development of new treatments for chronic pain, highlighting the compound's potential in this area (Wang et al., 2007).
Antibacterial Activity
The compound's derivatives have shown significant antibacterial activity. For instance, a study on the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones reported their screening for antibacterial properties. This research is crucial in exploring new avenues for treating bacterial infections, particularly with increasing antibiotic resistance (Solankee & Patel, 2004).
Antimicrobial and Antiviral Applications
Synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings and their testing against various microorganisms, including highly antimicrobial active compounds, highlights the potential of the compound in developing new antimicrobial agents (Yurttaş et al., 2016). Additionally, urea/thiourea derivatives of the compound were studied for their anti-tobacco mosaic virus (TMV) properties, showing significant inhibitory activities against TMV (Nagalakshmamma et al., 2020).
Neurotransmitter Receptor Imaging
Studies on PET imaging, such as the one involving [18F]Mefway, a derivative of the compound, have been conducted to quantify 5-HT1A receptors in human subjects. This research is significant for understanding serotonin neurotransmission and has applications in diagnosing and treating neuropsychiatric disorders (Choi et al., 2015).
Herbicidal and Anti-inflammatory Applications
The compound's derivatives have been explored for herbicidal activities. For example, the synthesis of dimethoxypyrimidines and their evaluation as novel herbicides suggest potential agricultural applications (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996). In another study, derivatives were synthesized for potential use as anti-inflammatory and analgesic agents, indicating the compound's applicability in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O/c18-13-3-1-12(2-4-13)9-16(26)25-7-5-24(6-8-25)15-10-14(17(19,20)21)22-11-23-15/h1-4,10-11H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSXALGUNCISCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B2751110.png)
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751111.png)
![4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2751112.png)
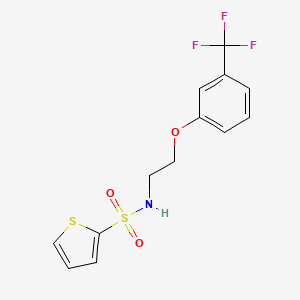
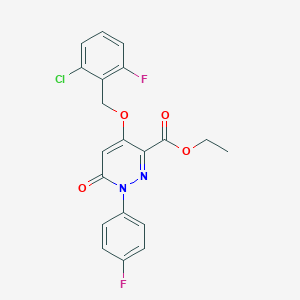
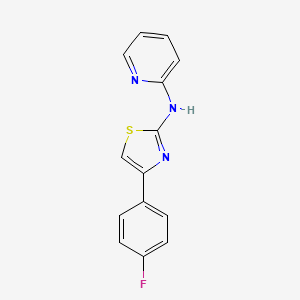
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)methanone](/img/structure/B2751116.png)
![N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2751119.png)
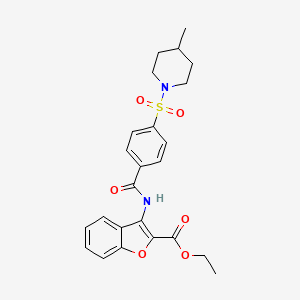
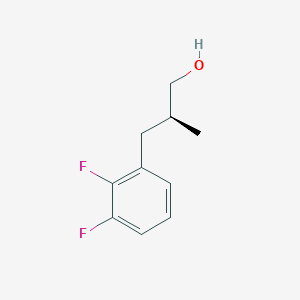
![4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2751125.png)
